molecular formula C17H13FN2O5S B2819586 (E)-3-(4-Fluoro-2-nitrophenyl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide CAS No. 1627373-94-7

(E)-3-(4-Fluoro-2-nitrophenyl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide

Cat. No.: B2819586
CAS No.: 1627373-94-7
M. Wt: 376.36
InChI Key: FUBIFXSRJGIYJV-UHFFFAOYSA-N
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Description

(E)-3-(4-Fluoro-2-nitrophenyl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide is a synthetic chemical compound of interest in scientific research and development. This product is provided as a high-purity material to ensure experimental consistency and reliability. It is intended for research purposes by qualified laboratory personnel only. Researchers are responsible for conducting all necessary safety assessments and handling this material in accordance with their institution's guidelines and all applicable local, state, and federal regulations. This chemical is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. WARNING: This product is for research use only. It is not intended for personal, household, cosmetic, medical, or agricultural use. All information presented here is for research and development purposes.

Properties

IUPAC Name

(E)-3-(4-fluoro-2-nitrophenyl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O5S/c18-15-8-6-14(16(12-15)20(22)23)7-9-17(21)19-26(24,25)11-10-13-4-2-1-3-5-13/h1-12H,(H,19,21)/b9-7+,11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBIFXSRJGIYJV-RJECPTDASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)C=CC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(=O)/C=C/C2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

9-[(E)-2-Phenylethenyl]acridine (): Shares the (E)-2-phenylethenyl group but replaces the sulfonamide-enamide with an acridine core. This acridine derivative exhibits DNA intercalation and antiproliferative activity against HT29, HeLa, and C6 cancer cells .

Styrylquinoline–chalcone hybrids (): Compounds like (E)-3-{4-[(E)-2-(4-fluorophenyl)ethenyl]quinolin-2-yl}-1-(naphthalen-1-yl)prop-2-en-1-one feature fluorinated styryl groups and demonstrate how substituents (e.g., fluoro vs. chloro) influence π-stacking and anticancer activity .

Pyrazole derivatives (): For example, 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole highlights the role of styryl groups in stabilizing crystal structures via C–H···π interactions .

Table 1: Key Structural Features and Substituent Effects
Compound Core Structure Substituents Notable Properties
Target compound Sulfonamide-enamide 4-Fluoro-2-nitrophenyl High electron-withdrawing capacity
9-[(E)-2-Phenylethenyl]acridine Acridine (E)-2-phenylethenyl DNA intercalation
Styrylquinoline–chalcone hybrids Quinoline-chalcone 4-Fluoro/chloro styryl Anticancer activity
Pyrazole derivatives Pyrazole (E)-2-phenylethenyl Crystallographic stability

Physicochemical and Crystallographic Properties

  • Solubility: The sulfonamide group in the target compound likely enhances aqueous solubility compared to non-polar pyrazoles ().
  • Crystal Packing : Styryl groups in pyrazoles () form planar arrangements via π-π stacking, while the nitro group in the target compound may introduce dipole-dipole interactions, affecting crystallinity .

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters:

  • Temperature and pH : Elevated temperatures (e.g., 60–80°C) and neutral pH are often critical for coupling reactions involving sulfonamide or enamide groups (e.g., condensation of sulfonyl chlorides with amines) .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of aromatic intermediates, while dichloromethane may reduce side reactions .
  • Catalysts : Palladium on carbon (Pd/C) or triethylamine can facilitate reduction or coupling steps .
  • Monitoring : Thin-layer chromatography (TLC) and <sup>1</sup>H NMR are used to track reaction progress and confirm intermediate formation .

Basic Question: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : <sup>19</sup>F NMR identifies fluorine environments (4-fluoro substituent), while <sup>1</sup>H/<sup>13</sup>C NMR resolves stereochemistry (E/Z configuration) of the propenamide and styrenyl groups .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond angles, torsion angles, and spatial arrangement of the nitro and sulfonyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects byproducts .

Advanced Question: How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity of the nitro group and electron-withdrawing effects of the sulfonyl moiety .
  • Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2 (COX-2)) by aligning the compound’s sulfonamide and styrenyl groups with active-site residues .
  • Hydrogen Bonding Analysis : Graph-set analysis (as per Etter’s rules) identifies intermolecular interactions in crystal packing, which influence solubility and stability .

Advanced Question: How can researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference NMR chemical shifts with computed spectra (e.g., using Gaussian software) to resolve ambiguities in stereochemistry .
  • Twinned Crystals : Use SHELXD or SHELXE for structure solution if crystallographic data shows twinning or disorder .
  • Dynamic NMR : Variable-temperature <sup>1</sup>H NMR can detect conformational flexibility in the propenamide chain .

Advanced Question: What experimental strategies assess the compound’s potential as a COX-2 inhibitor?

Methodological Answer:

  • In Vitro Assays : Measure IC50 values using recombinant COX-2 enzyme inhibition assays (e.g., fluorometric or colorimetric methods) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., replacing 4-fluoro-2-nitrophenyl with 4-methoxyphenyl) to identify critical substituents .
  • Molecular Dynamics Simulations : Evaluate binding stability over 100-ns trajectories to validate docking predictions .

Basic Question: How do substituents (fluoro, nitro, sulfonyl) influence solubility and formulation for biological testing?

Methodological Answer:

  • Solubility Screening : Test in DMSO/PBS mixtures; nitro and sulfonyl groups reduce hydrophilicity, necessitating co-solvents (e.g., cyclodextrins) .
  • LogP Calculations : Predict partition coefficients using software like ChemAxon; experimental validation via shake-flask method .
  • Salt Formation : Explore sodium or potassium salts of the sulfonamide group to enhance aqueous solubility .

Advanced Question: What mechanistic insights exist for the nitro group’s role in electrophilic reactions?

Methodological Answer:

  • Nitro Reduction Pathways : Catalytic hydrogenation (H2/Pd-C) converts nitro to amine, enabling conjugation with fluorescent tags for cellular imaging .
  • Electrophilic Aromatic Substitution : Nitro groups direct incoming electrophiles to meta/para positions on the phenyl ring, verified by <sup>13</sup>C NMR isotopic labeling .

Advanced Question: How can comparative studies with structural analogs guide drug design?

Methodological Answer:

  • Analogs Library : Synthesize derivatives with variations in the styrenyl (e.g., 4-chlorostyrenyl) or sulfonamide (e.g., methylsulfonyl) groups .
  • Biological Profiling : Test against enzyme panels (e.g., kinases, proteases) to identify selectivity trends .
  • Crystallographic Overlays : Superimpose analog structures (e.g., using Mercury software) to correlate substituent bulkiness with target binding .

Basic Question: What challenges arise during scale-up from milligram to gram quantities?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water) for cost-effective scale-up .
  • Exothermic Reactions : Use jacketed reactors to control temperature during nitro group reductions .
  • Byproduct Management : Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to minimize di-sulfonylated impurities .

Advanced Question: How do intermolecular forces (e.g., π-π stacking, H-bonding) influence solid-state properties?

Methodological Answer:

  • Crystal Engineering : Analyze packing motifs (e.g., herringbone vs. layered) via Hirshfeld surfaces to design co-crystals for improved bioavailability .
  • Thermal Analysis : Differential scanning calorimetry (DSC) correlates melting points with hydrogen-bonding networks (e.g., sulfonamide N-H···O interactions) .

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